molecular formula C24H23O2P B12620992 Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate CAS No. 921213-03-8

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate

Cat. No.: B12620992
CAS No.: 921213-03-8
M. Wt: 374.4 g/mol
InChI Key: WDROTYLXOHJXLE-UHFFFAOYSA-N
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Description

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound known for its application in organic synthesis, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphanylidene group bonded to a pent-2-enoate moiety. It is commonly used as a reagent in the synthesis of α,β-unsaturated esters from aldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate can be synthesized through the reaction of triphenylphosphine with methyl 4-bromopent-2-enoate. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, leading to the formation of the desired phosphanylidene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .

Common Reagents and Conditions

    Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .

Scientific Research Applications

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: Another Wittig reagent used for the methylenation of carbonyl compounds.

    (Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure and reactivity, used in olefination reactions.

    (Chloromethylene)triphenylphosphorane:

Uniqueness

Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is unique due to its ability to form α,β-unsaturated esters with high selectivity and yield. Its structure allows for the formation of stable ylides, making it a valuable reagent in organic synthesis .

Properties

CAS No.

921213-03-8

Molecular Formula

C24H23O2P

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate

InChI

InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3

InChI Key

WDROTYLXOHJXLE-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC

Origin of Product

United States

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